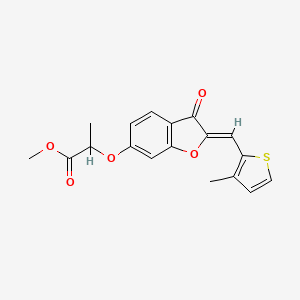

(Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

The compound “(Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a synthetic benzofuran derivative characterized by a fused benzofuran core substituted with a 3-methylthiophen-2-ylmethylene group at the 2-position and a methyl propanoate ester at the 6-position. The Z-configuration of the methylene group is critical for maintaining stereochemical integrity, which influences molecular interactions and stability .

Properties

IUPAC Name |

methyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5S/c1-10-6-7-24-16(10)9-15-17(19)13-5-4-12(8-14(13)23-15)22-11(2)18(20)21-3/h4-9,11H,1-3H3/b15-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNXAUGQMVDWMMZ-DHDCSXOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(C)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate, also known by its CAS number 929413-54-7, is a complex organic compound characterized by a unique structural framework that includes a benzofuran moiety and a thiophene ring. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of (Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is C21H16O5S2, with a molecular weight of approximately 412.5 g/mol. The compound features multiple functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H16O5S2 |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 929413-54-7 |

| Structure | Chemical Structure |

Biological Activity

Research into the biological activity of this compound suggests several potential therapeutic applications:

1. Antimicrobial Activity

Studies have indicated that compounds containing thiophene and benzofuran rings exhibit significant antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes.

Case Study:

A study published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of related benzofuran derivatives against various bacterial strains. Results showed that derivatives similar to (Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

2. Anticancer Properties

The compound's structure suggests potential anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

Research Findings:

In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by modulating signaling pathways involved in cell survival and apoptosis. For instance, a derivative was shown to induce apoptosis in human breast cancer cells by activating caspase pathways .

3. Anti-inflammatory Effects

Compounds with similar structural motifs have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Example Study:

A recent investigation into benzofuran derivatives revealed their ability to downregulate TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a promising avenue for treating inflammatory diseases .

The biological activity of (Z)-methyl 2-((2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may involve:

- Enzyme Inhibition: Binding to active sites of enzymes crucial for microbial growth or cancer cell survival.

- Receptor Modulation: Interaction with cellular receptors that mediate inflammatory responses.

- Gene Expression Regulation: Influencing transcription factors involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared to structurally analogous benzofuran derivatives. Key differences lie in the substituents on the benzylidene group and the ester moiety, which modulate physicochemical properties (e.g., solubility, logP) and bioactivity.

Table 1: Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Key Findings :

Substituent Effects on Lipophilicity :

- The 3-methylthiophen-2-yl group in the target compound confers moderate lipophilicity (XLogP3 ~3.5), comparable to the 3-fluorophenyl analog (XLogP3 3.2) but lower than the 4-(tert-butyl)phenyl derivative (XLogP3 5.2) . Thiophene-containing derivatives may exhibit enhanced metabolic stability due to sulfur’s resistance to oxidative degradation .

Ester Group Influence on Bioactivity: Propanoate esters (e.g., methyl propanoate in the target compound) generally improve membrane permeability compared to bulkier esters like 3,4-dimethoxybenzoate (C₂₄H₂₀O₆S, XLogP3 4.1) . However, bulkier esters may prolong half-life by reducing esterase-mediated hydrolysis .

Stereochemical and Electronic Effects: The Z-configuration is conserved across analogs to maintain planar geometry for π-π stacking with biological targets.

For example, analogs with electron-withdrawing groups (e.g., fluorine) show higher selectivity in enzyme inhibition assays .

Research Implications

The target compound’s balance of lipophilicity and stereochemical specificity positions it as a candidate for further pharmacological profiling, particularly in oncology or neurodegenerative diseases where ferroptosis modulation is therapeutic . Future studies should prioritize in vitro assays to validate its activity against FIN-sensitive pathways.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (Z)-methyl 2-...propanoate, and how is stereochemical control achieved?

- Methodological Answer : The synthesis involves a multi-step protocol starting with the formation of the benzofuran core via [3,3]-sigmatropic rearrangement, followed by condensation with a thiophene-derived aldehyde. Stereochemical control (Z-configuration) is achieved using NaH in THF to promote selective enolate formation, as demonstrated in analogous benzofuran-thiophene hybrids . The reaction temperature (0–25°C) and solvent polarity are critical to avoid isomerization .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : High-resolution NMR (¹H/¹³C) is essential for verifying the Z-configuration of the methylene group and benzofuran-thiophene linkage. X-ray crystallography is recommended for unambiguous confirmation, as seen in structurally similar compounds like methyl (2Z)-2-(2-fluoro-4-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate .

Q. How can researchers assess the compound’s preliminary biological activity in pesticide or pharmaceutical contexts?

- Methodological Answer : Use enzyme inhibition assays (e.g., acetylcholinesterase for pesticidal activity) or receptor-binding studies (e.g., kinase assays for anticancer potential). For pesticidal analogs, structure-activity relationship (SAR) studies often involve modifying the methoxy and thiophene groups, as seen in triflusulfuron methyl ester derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the Z-isomer during synthesis?

- Methodological Answer : Kinetic vs. thermodynamic control must be balanced. Lower temperatures (0–5°C) favor the Z-isomer by stabilizing the enolate intermediate, while higher temperatures promote E-isomer formation. Solvent screening (e.g., THF vs. DCM) and additives like LiCl can enhance selectivity, as observed in analogous benzofuran condensations .

Q. What strategies address contradictions in spectral data (e.g., unexpected NOE effects or coupling constants)?

- Methodological Answer : If NMR data conflicts with the expected Z-configuration, perform variable-temperature NMR or solvent-dependent studies to rule out conformational dynamics. For unresolved cases, computational chemistry (DFT-based NMR prediction) can validate assignments, as applied to similar dihydrobenzofuran systems .

Q. How can computational methods predict the compound’s reactivity or binding affinity?

- Methodological Answer : Use molecular docking (AutoDock Vina) to simulate interactions with target proteins (e.g., cytochrome P450 for metabolic stability). Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites on the benzofuran-thiophene scaffold, guiding derivatization .

Q. What are the challenges in scaling up the synthesis while maintaining stereochemical purity?

- Methodological Answer : Continuous-flow reactors reduce side reactions by ensuring precise temperature control. Chromatography-free purification (e.g., crystallization in hexane/ethyl acetate) is preferred for large-scale Z-isomer isolation, as validated for ethyl (Z)-2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.